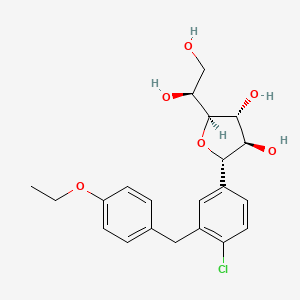

Dapagliflozin Impurity 9

説明

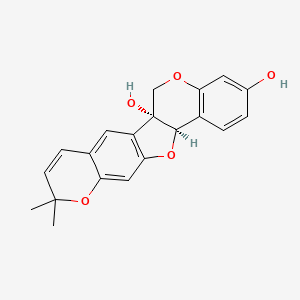

Dapagliflozin Impurity 9 is a reagent used in the synthesis of Dapagliflozin , a potent, selective renal sodium-dependent glucose cotransporter 2 (SGLT2) inhibitor for the treatment of type 2 diabetes . Its molecular formula is C21H25ClO6 .

Synthesis Analysis

Dapagliflozin and its impurities can be separated and determined using a high-performance liquid chromatographic method . The drug undergoes extensive metabolism and transforms to metabolites in humans . A streamlined synthetic approach is devised to access three metabolites of dapagliflozin .Molecular Structure Analysis

The molecular structure of Dapagliflozin Impurity 9 is represented by the formula C21H25ClO6 . The exact mass is 408.1339662 g/mol and the monoisotopic mass is also 408.1339662 g/mol .Chemical Reactions Analysis

Dapagliflozin was subjected to hydrolytic, oxidative, photolytic, thermal and humidity/thermal stress conditions, showing significant degradation under humidity/thermal with the formation of two degradation products .Physical And Chemical Properties Analysis

Dapagliflozin Impurity 9 has a molecular weight of 408.9 g/mol . It has a hydrogen bond donor count of 4 and a hydrogen bond acceptor count of 6 . The rotatable bond count is 7 . The topological polar surface area is 99.4 Ų .科学的研究の応用

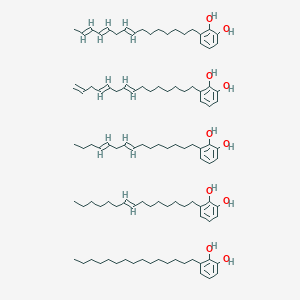

Chromatographic Analysis : A study by CarolineGrace, Prabha, and Sivakumar (2019) developed a high-performance liquid chromatographic method for determining dapagliflozin and its impurities in tablet form. This method achieved successful separation and determination of dapagliflozin and six impurities, including Impurity 9, demonstrating good precision, accuracy, and specificity (CarolineGrace, Prabha, & Sivakumar, 2019).

Synthesis of Impurities : Research by Biao et al. (2016) involved the synthesis of two impurities of dapagliflozin for quality control purposes. This included a detailed characterization of their structures, contributing to the understanding of impurities in the drug's formulation (Biao et al., 2016).

Organic Volatile Impurities Analysis : A study by Ismail, Haroun, and Alahmad (2022) focused on determining the content of organic volatile impurities in dapagliflozin using a newly developed method. This research is crucial for understanding the purity and safety of the drug (Ismail, Haroun, & Alahmad, 2022).

Pharmacological Effects : Studies have extensively examined the therapeutic effects of dapagliflozin in type 2 diabetes patients, focusing on its efficacy in glycemic control and cardiovascular outcomes. These studies contribute to the understanding of how impurities like Dapagliflozin Impurity 9 might impact the drug's efficacy and safety profile in clinical use.

Safety And Hazards

将来の方向性

特性

IUPAC Name |

(2S,3R,4R,5S)-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-5-[(1S)-1,2-dihydroxyethyl]oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25ClO6/c1-2-27-15-6-3-12(4-7-15)9-14-10-13(5-8-16(14)22)20-18(25)19(26)21(28-20)17(24)11-23/h3-8,10,17-21,23-26H,2,9,11H2,1H3/t17-,18+,19+,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRYZEJFQBYDTNH-ZPAWYTMASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3C(C(C(O3)C(CO)O)O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@H]3[C@@H]([C@H]([C@@H](O3)[C@H](CO)O)O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25ClO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dapagliflozin Impurity 9 | |

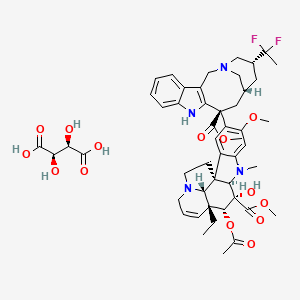

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。